N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690245-07-9
VCID: VC4234754
InChI: InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
SMILES: CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.53

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

CAS No.: 690245-07-9

Cat. No.: VC4234754

Molecular Formula: C21H27N3O3S

Molecular Weight: 401.53

* For research use only. Not for human or veterinary use.

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide - 690245-07-9

Specification

CAS No. 690245-07-9
Molecular Formula C21H27N3O3S
Molecular Weight 401.53
IUPAC Name N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
Standard InChI Key JKARZBSRTALURC-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Introduction

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that combines elements of sulfonamide chemistry with piperazine and phenyl rings. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds such as 4-(4-ethylpiperazine-1-carbonyl)-N-phenylbenzenesulfonamide (CID 2334189) and its derivatives . The compound's structure suggests potential applications in medicinal chemistry, particularly in drug design due to its sulfonamide and piperazine components, which are common in pharmaceuticals.

Synthesis and Preparation

The synthesis of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide would likely involve a multi-step process starting with the preparation of the 4-ethylpiperazine-1-carbonyl intermediate. This could be achieved through the reaction of 4-ethylpiperazine with a suitable carbonylating agent. The sulfonamide component could be introduced via a sulfonylation reaction of the phenyl ring, followed by substitution with the 2,5-dimethylbenzenesulfonamide moiety.

Potential Applications

Sulfonamides and piperazine derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a 2,5-dimethylbenzenesulfonamide group may enhance these properties or confer new biological activities. Potential applications could include:

  • Pharmaceuticals: As a candidate for drug development due to its structural similarity to known bioactive compounds.

  • Biological Research: As a tool compound for studying cellular processes or as a probe for specific biological targets.

Research Findings and Future Directions

While specific research findings on N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide are not available, related compounds have shown promise in various biological assays. Future research should focus on synthesizing this compound and evaluating its biological activity, stability, and potential therapeutic applications.

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